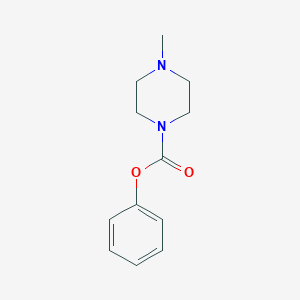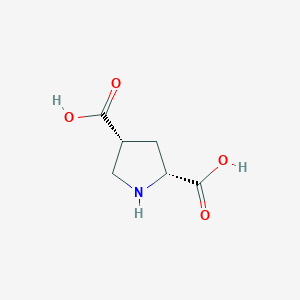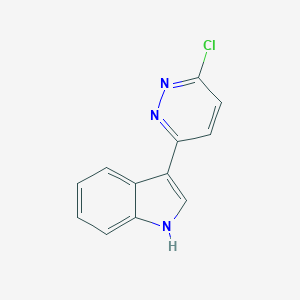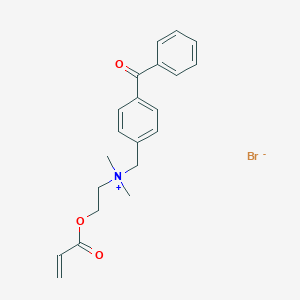
Methyl 3-bromo-2-methylbenzoate
Vue d'ensemble
Description
“Methyl 3-bromo-2-methylbenzoate” is a chemical compound used as a pharmaceutical intermediate . It is part of the Alfa Aesar product portfolio .
The synthesis process involves a 1,3-metallate shift based on alkynyl tetracoordinate boron species .
Molecular Structure Analysis
The molecular formula of “Methyl 3-bromo-2-methylbenzoate” is C9H9BrO2 . The InChI code is 1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 and the InChI key is MKQQTCSBXHAYQL-UHFFFAOYSA-N . The canonical SMILES structure is CC1=C(C=CC=C1Br)C(=O)OC .Physical And Chemical Properties Analysis
“Methyl 3-bromo-2-methylbenzoate” is a solid at 20 degrees Celsius . It has a molecular weight of 229.07 g/mol . It has a boiling point of 29-31 degrees Celsius .Applications De Recherche Scientifique
Methyl 3-bromo-2-methylbenzoate: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Intermediates: Methyl 3-bromo-2-methylbenzoate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its role is crucial in the formation of complex molecules that can be used for therapeutic purposes, such as active pharmaceutical ingredients (APIs) .
Organic Synthesis: In organic chemistry, this compound serves as a building block for synthesizing a wide range of organic molecules. Its bromine atom is particularly reactive, making it a valuable reagent in substitution reactions that are fundamental to constructing complex organic structures .
Material Science: Researchers have explored the use of Methyl 3-bromo-2-methylbenzoate in the development of new materials, such as polymers and coatings. Its chemical structure could potentially impart unique properties to materials, like increased durability or chemical resistance.
Analytical Chemistry: Due to its distinct chemical properties, Methyl 3-bromo-2-methylbenzoate can be used as a standard or reference compound in analytical methods such as chromatography or spectroscopy, aiding in the identification and quantification of substances.
Medicinal Chemistry: In medicinal chemistry, this compound is utilized for the synthesis of drug candidates. Its molecular framework is often modified to create derivatives with potential biological activity against various diseases .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQQTCSBXHAYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513208 | |
| Record name | Methyl 3-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-methylbenzoate | |
CAS RN |
99548-54-6 | |
| Record name | Methyl 3-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Bromo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 3-bromo-2-methylbenzoate in the synthesis of Erismodegib?
A1: Methyl 3-bromo-2-methylbenzoate serves as a crucial building block in the synthesis of Erismodegib. [] It undergoes a Suzuki coupling reaction with 4-trifluoromethoxy phenylboronic acid to yield Methyl-4'-(trifluoromethoxy) biphenyl-3-carboxylate, which is then coupled with 3-amino-6-(2’,6'-dimethylmorpholino)pyridine to form the final Erismodegib molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)